
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB pathway, which is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. This compound has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied in animal models, which provides a wealth of data for further research. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide. One direction is to further investigate its potential therapeutic applications in human diseases such as arthritis, colitis, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and neurodegeneration. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves the reaction of 2-methoxybenzoyl chloride with 3-phenoxybenzylamine in the presence of triethylamine. The resulting intermediate is then treated with a mixture of acetic anhydride and acetic acid to form the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. This compound has been studied in various animal models of inflammation, pain, and neurodegeneration. It has also been tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-22-13-6-5-12-21(22)25-23(26)18(16-24)14-17-8-7-11-20(15-17)28-19-9-3-2-4-10-19/h2-15H,1H3,(H,25,26)/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGWNPYROMJCKZ-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


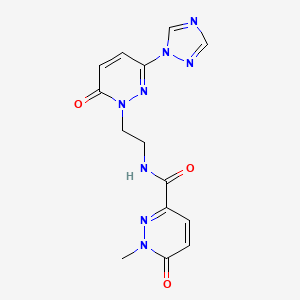
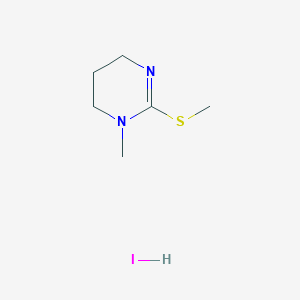

![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)
![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)

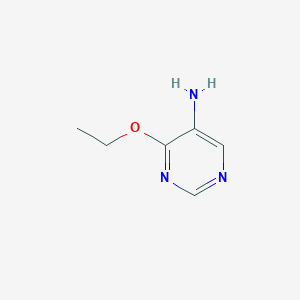
![N-(3-methoxypropyl)-1-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B2404185.png)
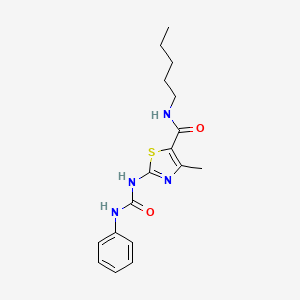
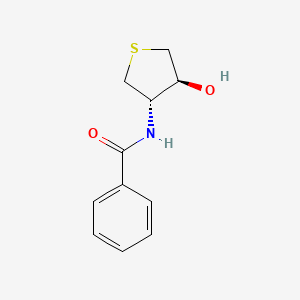
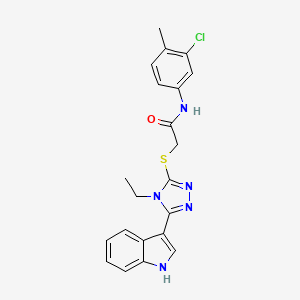
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)